molecular formula C8H12N2O B11817370 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one

4-Amino-1-ethyl-6-methylpyridin-2(1H)-one

Cat. No.: B11817370
M. Wt: 152.19 g/mol
InChI Key: JYTCFVRSOPTBME-UHFFFAOYSA-N
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Description

4-Amino-1-ethyl-6-methylpyridin-2(1H)-one is a heterocyclic organic compound It belongs to the pyridine family, characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method might include the alkylation of a pyridine derivative followed by amination and subsequent functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the chosen synthetic route.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-ethyl-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides.

    Reduction: Reduction of the pyridine ring or functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Exploration as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-methylpyridine
  • 4-Amino-1-ethylpyridine
  • 6-Methyl-2-pyridone

Uniqueness

4-Amino-1-ethyl-6-methylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Comparing its properties with similar compounds can highlight its potential advantages or limitations in various applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-amino-1-ethyl-6-methylpyridin-2-one

InChI

InChI=1S/C8H12N2O/c1-3-10-6(2)4-7(9)5-8(10)11/h4-5H,3,9H2,1-2H3

InChI Key

JYTCFVRSOPTBME-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=CC1=O)N)C

Origin of Product

United States

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